molecular formula C9H8Br3NOS B14573956 S-(2,4,6-Tribromophenyl) dimethylcarbamothioate CAS No. 61268-36-8

S-(2,4,6-Tribromophenyl) dimethylcarbamothioate

Cat. No.: B14573956
CAS No.: 61268-36-8
M. Wt: 417.94 g/mol
InChI Key: QKJIDADXDWMOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2,4,6-Tribromophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C9H8Br3NOS and a molecular weight of 417.943 g/mol It is known for its unique structure, which includes a tribromophenyl group attached to a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,4,6-Tribromophenyl) dimethylcarbamothioate typically involves the reaction of 2,4,6-tribromophenol with dimethylcarbamothioic chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated and purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

S-(2,4,6-Tribromophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(2,4,6-Tribromophenyl) dimethylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2,4,6-Tribromophenyl) dimethylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is mediated by the electrophilic nature of the carbamothioate group, which reacts with nucleophilic thiol groups in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2,4,6-Tribromophenyl) dimethylcarbamothioate is unique due to its combination of the tribromophenyl group and the dimethylcarbamothioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61268-36-8

Molecular Formula

C9H8Br3NOS

Molecular Weight

417.94 g/mol

IUPAC Name

S-(2,4,6-tribromophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C9H8Br3NOS/c1-13(2)9(14)15-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3

InChI Key

QKJIDADXDWMOCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.